2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one
Overview
Description
2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one , also known by its chemical formula C₁₆H₁₄N₂O , belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds with diverse biological effects, including antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . This specific compound features a chloromethyl group, a methyl group, and an o-tolyl (ortho-tolyl) substituent on the quinazolinone scaffold.
Molecular Structure Analysis
For a visual representation, refer to the NIST Chemistry WebBook .
Scientific Research Applications
Synthesis and Characterization
2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one has been utilized in the synthesis of various derivatives with potential biological applications. For instance, its derivatives have been synthesized and characterized, demonstrating significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity (Chaitanya et al., 2017).
Corrosion Inhibition
Quinazolinone derivatives, including this compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds exhibit high inhibition efficiency and form a protective layer on the metal surface, which was confirmed through various analytical techniques (Errahmany et al., 2020).
Potential in Cancer Research
This compound has been used in the development of novel anticancer agents with 4-anilinoquinazoline scaffolds. The synthesis of these derivatives showcased promising in vitro anticancer activity, highlighting the compound's utility in cancer research (Li et al., 2010).
Pharmacological Applications
Derivatives of this compound have been synthesized and tested for various pharmacological activities. These include potential as H1-antihistaminic agents, showing promising results in vivo for histamine-induced bronchospasm prevention (Alagarsamy et al., 2005).
Properties
IUPAC Name |
2-(chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-6-3-4-9-14(11)20-15(10-18)19-13-8-5-7-12(2)16(13)17(20)21/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTCSPSVHIKHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624675 | |
Record name | 2-(Chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371244-11-0 | |
Record name | 2-(Chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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